2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
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Overview
Description
2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and oxadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate amidoxime with a chlorinated acyl chloride under reflux conditions.
Quinoline Derivative Formation: The oxadiazole intermediate is then reacted with a suitable quinoline derivative, often under basic conditions, to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methylquinoline: Lacks the oxadiazole ring, resulting in different chemical properties and biological activities.
3-(5-Propyl-1,2,4-oxadiazol-3-yl)quinoline:
Uniqueness
2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the combination of the quinoline and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-chloro-8-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-3-5-12-17-15(19-20-12)11-8-10-7-4-6-9(2)13(10)18-14(11)16/h4,6-8H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIUKGAKBNNVNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC3=CC=CC(=C3N=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649304 |
Source
|
Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-69-1 |
Source
|
Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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